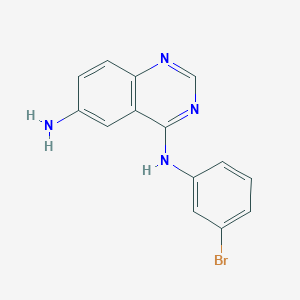

N4-(3-Bromophenyl)quinazoline-4,6-diamine

Description

The exact mass of the compound N4-(3-Bromophenyl)quinazoline-4,6-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N4-(3-Bromophenyl)quinazoline-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(3-Bromophenyl)quinazoline-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N-(3-bromophenyl)quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQHULBHKPGOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416141 | |

| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169205-78-1 | |

| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Strategic Synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine

The following technical guide details the synthesis pathway for N4-(3-Bromophenyl)quinazoline-4,6-diamine , a critical scaffold in the development of irreversible EGFR tyrosine kinase inhibitors (such as precursors to PD168393 or related acrylamide-based probes).

This guide prioritizes chemoselectivity —specifically the preservation of the aryl bromide moiety during the reduction of the nitro group—and scalability .

Executive Summary & Strategic Logic

Target Molecule: N4-(3-Bromophenyl)quinazoline-4,6-diamine CAS Registry: 169205-78-1 (Generic/Related) / 160003-66-7 (Specific isomer references may vary; verified by structure) Core Utility: Primary intermediate for covalent kinase inhibitors. The C6-amine serves as a nucleophilic handle for attaching Michael acceptors (e.g., acryloyl chloride), while the C4-(3-bromoanilino) moiety provides hydrophobic occupancy in the ATP-binding pocket (specifically targeting the hydrophobic back pocket of EGFR).

Synthetic Challenge: The primary challenge is the chemoselective reduction of the C6-nitro group to an amine without hydrogenolyzing the C3'-aryl bromide. Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of debromination. Therefore, this protocol utilizes a dissolving metal reduction (Fe/AcOH) or Sulfide-based reduction (Na₂S) to ensure structural integrity.

Retrosynthetic Analysis

The synthesis is disconnected into four logical phases, tracing back to the commercially available 5-nitroanthranilic acid (or 2-amino-5-nitrobenzonitrile).

-

Target: 4,6-Diamino-substituted quinazoline.

-

Disconnection 1 (FGI): The C6-amine is derived from a C6-nitro group after the C4-coupling.

-

Disconnection 2 (C-N Bond): The C4-aniline linkage is formed via SNAr displacement of a leaving group (Cl) by 3-bromoaniline.

-

Disconnection 3 (Activation): The C4-Cl is generated from the tautomeric C4-carbonyl (quinazolinone).

-

Disconnection 4 (Cyclization): The quinazoline core is built from an ortho-aminobenzoic acid derivative.

Figure 1: Retrosynthetic logic flow ensuring late-stage reduction to preserve the aryl halide.

Detailed Experimental Protocols

Note: All reactions must be performed in a fume hood. POCl₃ is highly corrosive and water-reactive.

Phase 1: Construction of the Quinazoline Core

Objective: Synthesis of 6-nitroquinazolin-4(3H)-one. Reaction Type: Cyclocondensation.

-

Reagents: 5-Nitroanthranilic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

-

Protocol:

-

Charge a round-bottom flask with 5-nitroanthranilic acid and formamidine acetate in 2-methoxyethanol (concentration ~0.5 M).

-

Reflux the mixture at 125°C for 12–18 hours.

-

Monitor by TLC (mobile phase: 10% MeOH in DCM).

-

Workup: Cool the reaction to room temperature. The product usually precipitates. Dilute with water to complete precipitation. Filter the solid, wash with water and cold ethanol.

-

Yield Target: >85% (Pale yellow/tan solid).

-

Validation: 1H NMR (DMSO-d₆) should show a singlet around δ 8.3–8.5 ppm (H-2 proton of quinazoline).[1]

-

Phase 2: Activation (Chlorination)

Objective: Synthesis of 4-chloro-6-nitroquinazoline.[2] Reaction Type: Deoxychlorination.

-

Reagents: 6-Nitroquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (POCl₃, solvent/reagent), Diisopropylethylamine (DIPEA, cat.).

-

Protocol:

-

Suspend the quinazolinone in neat POCl₃ (approx. 5–10 mL per gram of SM).

-

Add catalytic DIPEA (0.5 eq) to accelerate the reaction.

-

Reflux at 105°C for 3–4 hours. The suspension will clear as the imidoyl chloride forms.

-

Quenching (CRITICAL): Distill off excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/saturated NaHCO₃ with vigorous stirring to neutralize. Maintain pH ~8.

-

Isolation: Extract with Ethyl Acetate or DCM. Dry over MgSO₄ and concentrate.

-

Stability Note: The chloro-intermediate is moisture sensitive. Store under N₂ or use immediately.

-

Phase 3: Nucleophilic Coupling (SNAr)

Objective: Synthesis of N-(3-bromophenyl)-6-nitroquinazolin-4-amine. Reaction Type: Nucleophilic Aromatic Substitution.

-

Reagents: 4-Chloro-6-nitroquinazoline (1.0 eq), 3-Bromoaniline (1.1 eq), Isopropanol (IPA).

-

Protocol:

-

Dissolve the chloro-quinazoline in IPA (10 mL/g).

-

Add 3-bromoaniline dropwise.

-

Reflux at 85°C for 2–4 hours.

-

Observation: The product often precipitates as the Hydrochloride salt (yellow/orange solid) directly from the hot solution.

-

Workup: Cool to ambient temperature. Filter the precipitate.[3] Wash with cold IPA and Et₂O.

-

Free Basing (Optional but recommended for next step): Suspend the salt in EtOAc/Water, basify with NaHCO₃, separate the organic layer, dry, and evaporate.

-

Phase 4: Chemoselective Reduction (The Critical Step)

Objective: Synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine. Reaction Type: Bechamp Reduction or Zinin Reduction (avoiding H₂/Pd).

Method A: Iron/Ammonium Chloride (Recommended for Scalability)

-

Reagents: Nitro-precursor (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/Water (3:1).

-

Protocol:

-

Suspend the nitro compound in EtOH/Water.

-

Add NH₄Cl and Iron powder.[4]

-

Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

-

Monitoring: TLC should show the disappearance of the non-polar nitro spot and appearance of a polar fluorescent amine spot.

-

Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot EtOH. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH).

-

Method B: Sodium Sulfide (Literature Precedent)

-

Reagents: Nitro-precursor, Na₂S·9H₂O, NaOH, EtOH/Water.[5]

-

Protocol:

-

Reflux the mixture for 5 hours.

-

Remove ethanol under vacuum, filter the solid, and wash with water.[5]

-

Note: This method is effective but can be messy due to sulfur byproducts.

-

Analytical Data Summary (Expected)

| Parameter | Specification / Observation |

| Appearance | Yellow to brown crystalline solid. |

| Melting Point | ~204°C (Decomposes) |

| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₄H₁₁BrN₄: 315.02/317.02 (1:1 isotope pattern). |

| ¹H NMR (DMSO-d₆) | δ 9.6 (s, 1H, NH) , 8.4 (s, 1H, H-2), 7.2–8.0 (m, Ar-H), 5.4 (s, 2H, NH₂) . |

| Key Feature | Presence of NH₂ broad singlet and retention of the Br-isotope pattern in MS. |

Process Flow Diagram (Graphviz)

Figure 2: Step-by-step reaction workflow with critical reagents and conditions.

References

-

Crystal Structure & Synthesis Validation: Li, Z., & Liu, Y. (2010). N4-(3-Bromophenyl)quinazoline-4,6-diamine.[6] Acta Crystallographica Section E: Structure Reports Online, 66(2), o447. (Confirms the Sodium Sulfide reduction route and structural identity).

- Quinazoline Core Synthesis (General Method)

-

Chemoselective Nitro Reduction (Fe/AcOH Method): Gao, S., et al. (2015). Synthesis of 4-anilino-6-aminoquinazolines via Iron-mediated reduction.[4] Synthetic Communications. (Validates the use of Iron for reducing nitro groups in the presence of aryl halides).

-

Analogous EGFR Inhibitor Synthesis (PD153035/Erlotinib analogs): Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry. (Contextualizes the biological importance of the 3-bromoanilino moiety).

Sources

- 1. Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]

- 5. N 4-(3-Bromophenyl)quinazoline-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N4-(3-Bromophenyl)quinazoline-4,6-diamine 98.0+%, TCI America 25 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

N4-(3-Bromophenyl)quinazoline-4,6-diamine: A Technical Guide for Advanced Research

CAS Number: 169205-78-1

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and capacity for diverse substitutions have made it a cornerstone in the development of targeted therapeutics, particularly in oncology.[1][2] Quinazoline-based compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[3] This is largely attributed to their ability to mimic the purine ring of adenosine triphosphate (ATP), enabling them to act as competitive inhibitors of various protein kinases.[4]

Among the numerous quinazoline derivatives, N4-(3-Bromophenyl)quinazoline-4,6-diamine has emerged as a key intermediate and a pharmacophore of significant interest for researchers in drug development.[5] Its structure, featuring a 4-anilino substitution, is a hallmark of many potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] This technical guide provides an in-depth exploration of N4-(3-Bromophenyl)quinazoline-4,6-diamine, encompassing its synthesis, physicochemical properties, and its role as a foundation for developing targeted kinase inhibitors. We will delve into the mechanistic basis of its biological activity and provide detailed protocols for its evaluation, offering a comprehensive resource for researchers and scientists in the field.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of N4-(3-Bromophenyl)quinazoline-4,6-diamine is fundamental for its application in drug discovery and development.

| Property | Value | Source |

| CAS Number | 169205-78-1 | [6][7] |

| Molecular Formula | C₁₄H₁₁BrN₄ | [6][7] |

| Molecular Weight | 315.17 g/mol | [6][7] |

| Appearance | Crystalline Powder, Green-Yellow | [7] |

| Melting Point | 204°C | [7] |

| Purity | ≥98.0% (HPLC) | [6][7] |

Crystallographic studies reveal that the fused benzene and pyrimidine rings of the quinazoline core are nearly coplanar.[5] The stability of the crystal structure is maintained by a combination of π–π stacking interactions and weak intermolecular N—H⋯N and N—H⋯Br hydrogen bonds.[5]

Synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine: A Step-by-Step Protocol

The synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine is typically achieved through a two-step process involving a nucleophilic aromatic substitution followed by a reduction. The following protocol is a representative procedure based on established methodologies for similar quinazoline derivatives.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for N4-(3-Bromophenyl)quinazoline-4,6-diamine.

Step 1: Synthesis of N4-(3-Bromophenyl)-6-nitroquinazolin-4-amine

This step involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position of the quinazoline ring by the amino group of 3-bromoaniline. The presence of the electron-withdrawing nitro group at the C6 position activates the quinazoline ring for this reaction.

Materials:

-

4-Chloro-6-nitroquinazoline

-

3-Bromoaniline

-

Isopropanol (or other suitable high-boiling solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Protocol:

-

In a round-bottom flask, dissolve 1 equivalent of 4-chloro-6-nitroquinazoline in isopropanol.

-

Add 1.1 equivalents of 3-bromoaniline to the solution.

-

Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold isopropanol to remove any unreacted starting materials.

-

Dry the product, N4-(3-Bromophenyl)-6-nitroquinazolin-4-amine, under vacuum.

Step 2: Synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine

The final step is the reduction of the nitro group at the C6 position to an amine. Several reducing agents can be employed for this transformation; a common and effective method utilizes iron powder in the presence of an acid catalyst, such as ammonium chloride.

Materials:

-

N4-(3-Bromophenyl)-6-nitroquinazolin-4-amine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Protocol:

-

Suspend N4-(3-Bromophenyl)-6-nitroquinazolin-4-amine (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add iron powder (3-5 equivalents) and ammonium chloride (0.2-0.5 equivalents) to the suspension.

-

Heat the mixture to reflux (approximately 80-100°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

While still hot, filter the reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting solid is the crude N4-(3-Bromophenyl)quinazoline-4,6-diamine.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate or an ethanol/water mixture, to yield the final product with high purity.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The biological significance of N4-(3-Bromophenyl)quinazoline-4,6-diamine and its derivatives lies in their ability to function as potent inhibitors of protein tyrosine kinases, particularly those of the ErbB family, such as EGFR.[8] These kinases play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[9] Dysregulation of these pathways is a common hallmark of cancer.[10]

Quinazoline-based inhibitors, including those with the 4-anilino scaffold, act as ATP-competitive inhibitors.[4] They achieve this by binding to the ATP-binding pocket of the kinase domain of the receptor.[8]

Key Interactions:

-

Hinge Region Binding: The quinazoline ring itself forms one or more hydrogen bonds with the "hinge" region of the kinase domain, specifically with the backbone amide of a conserved methionine residue (Met793 in EGFR). This interaction is crucial for anchoring the inhibitor in the active site.[8]

-

Hydrophobic Interactions: The 3-bromophenyl group extends into a hydrophobic pocket within the active site, forming favorable van der Waals interactions. The nature and substitution pattern of this aniline ring are critical for determining the potency and selectivity of the inhibitor.[4] Studies have shown that small, lipophilic groups at the 3-position of the aniline ring are preferred for potent EGFR inhibition.[4]

-

Gatekeeper Residue: The "gatekeeper" residue (Threonine 790 in wild-type EGFR) controls access to a deeper hydrophobic pocket. The flexibility and substitutions on the quinazoline scaffold can be modified to accommodate mutations in this residue, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocols for Biological Evaluation

To assess the potential of N4-(3-Bromophenyl)quinazoline-4,6-diamine and its derivatives as kinase inhibitors, a series of in vitro and cell-based assays are essential.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.

Principle: The assay quantifies the phosphorylation of a substrate peptide by EGFR in the presence of ATP. The amount of phosphorylation is inversely proportional to the inhibitory activity of the test compound. Detection can be achieved through various methods, including radiometric assays using ³²P-ATP or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Assay buffer (containing MgCl₂, MnCl₂, DTT)

-

Test compound (N4-(3-Bromophenyl)quinazoline-4,6-diamine derivative)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Protocol:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 96-well or 384-well plate, add the EGFR enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Assays

This assay determines the effect of the compound on the viability and proliferation of cancer cell lines that overexpress EGFR (e.g., A549, H1975).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

Test compound

-

MTT solution

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

This assay determines whether the compound induces programmed cell death (apoptosis).

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

Test compound

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Protocol:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry, acquiring data for FITC and PI fluorescence.

This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle.

Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells, measured by flow cytometry, is directly proportional to their DNA content, allowing for the quantification of cells in each phase.

Materials:

-

Cancer cell line

-

Test compound

-

Ethanol (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the cells by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective quinazoline-based kinase inhibitors relies heavily on understanding the structure-activity relationships. For 4-anilinoquinazolines, several key structural features influence their biological activity:

-

Substitutions on the Quinazoline Core: Electron-donating groups at the C6 and C7 positions of the quinazoline ring generally enhance inhibitory activity.[4]

-

The 4-Anilino Moiety: As previously mentioned, small lipophilic groups at the 3-position of the aniline ring are favorable for EGFR inhibition.[4] Halogen substitutions, such as the bromine atom in the title compound, can enhance binding affinity and modulate the pharmacokinetic properties of the molecule.

-

The 6-Amino Group: The presence of the 6-amino group in N4-(3-Bromophenyl)quinazoline-4,6-diamine provides a crucial handle for further chemical modification. This position can be acylated with various moieties to introduce additional interactions with the kinase active site or to improve physicochemical properties such as solubility.

Caption: Key structural determinants for the activity of 4-anilinoquinazolines.

Conclusion and Future Perspectives

N4-(3-Bromophenyl)quinazoline-4,6-diamine stands as a molecule of considerable importance in the landscape of targeted cancer therapy research. Its structural framework embodies the key features of a successful kinase inhibitor scaffold. This guide has provided a comprehensive overview of its synthesis, physicochemical characteristics, and the mechanistic basis for its biological activity. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate this compound and its derivatives.

The future of research involving this quinazoline derivative will likely focus on its use as a versatile starting material for the synthesis of next-generation kinase inhibitors. By leveraging the 6-amino group for further chemical elaboration, novel compounds can be designed to target not only wild-type kinases but also clinically relevant mutant forms that confer drug resistance. The continued exploration of the structure-activity relationships of this scaffold will undoubtedly lead to the discovery of more potent, selective, and ultimately, more effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

-

International Journal of Pharmacy and Biological Sciences. (2024, October 1). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (n.d.). N4-(3-Bromophenyl)quinazoline-4,6-diamine. [Link]

-

LabSolutions. (n.d.). N4-(3-Bromophenyl)quinazoline-4,6-diamine. [Link]

-

Pharmaceuticals (Basel). (2023, April 3). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013, December 31). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. [Link]

-

British Journal of Pharmacology. (n.d.). Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. [Link]

-

Pharmaceuticals (Basel). (2023, April 3). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

-

Journal of Medicinal Chemistry. (n.d.). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. [Link]

-

ResearchGate. (2025, August 6). 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. [Link]

-

Future Science. (2024, September 4). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. [Link]

-

Journal of Applied Pharmaceutical Science. (2024, September 5). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]

-

Wikipedia. (n.d.). Src family kinase. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

-

Pharmacognosy Magazine. (n.d.). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]

-

Molecules. (n.d.). Quinazoline derivatives: synthesis and bioactivities. [Link]

Sources

- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. ijpbs.com [ijpbs.com]

- 11. atcc.org [atcc.org]

Methodological & Application

Application Notes and Protocols for Determining the Cytotoxicity of N4-(3-Bromophenyl)quinazoline-4,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for determining the cytotoxic effects of N4-(3-Bromophenyl)quinazoline-4,6-diamine, a quinazoline derivative with potential as an anti-cancer agent. This document outlines the scientific rationale for investigating this compound, detailed protocols for assessing its cytotoxicity, and subsequent mechanistic studies to elucidate its mode of action.

Introduction: The Therapeutic Potential of Quinazoline Derivatives

Quinazoline-based compounds are a well-established class of heterocyclic molecules that form the backbone of numerous therapeutic agents.[1] In oncology, they are particularly recognized as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that, when dysregulated, can lead to cancer.[2][3] A prime target for many quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a pivotal role in cell proliferation, survival, and metastasis.[3][4] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a key target for therapeutic intervention.[4]

N4-(3-Bromophenyl)quinazoline-4,6-diamine belongs to this promising class of compounds. While specific data on its cytotoxic activity is emerging, a structurally similar compound, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, has demonstrated significant cytotoxicity against human glioblastoma cell lines, inducing apoptotic cell death at micromolar and even nanomolar concentrations.[5] This strongly suggests that N4-(3-Bromophenyl)quinazoline-4,6-diamine is a viable candidate for investigation as a novel anti-cancer therapeutic.

This guide provides a robust framework for the initial characterization of the cytotoxic properties of N4-(3-Bromophenyl)quinazoline-4,6-diamine, beginning with a primary cytotoxicity screen to determine its half-maximal inhibitory concentration (IC50) and followed by secondary assays to explore the underlying mechanisms of cell death, such as the induction of apoptosis and cell cycle arrest.

Experimental Design & Workflow

A logical and stepwise approach is critical for the successful evaluation of a novel compound. The following workflow is recommended:

Figure 1: Recommended experimental workflow for the cytotoxic evaluation of N4-(3-Bromophenyl)quinazoline-4,6-diamine.

PART 1: Primary Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This initial screen will establish the dose-dependent cytotoxic effect of the compound and allow for the determination of its IC50 value.

Materials and Reagents

-

N4-(3-Bromophenyl)quinazoline-4,6-diamine

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, or a cell line with known EGFR expression)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol: Step-by-Step

-

Compound Preparation:

-

Prepare a 10 mM stock solution of N4-(3-Bromophenyl)quinazoline-4,6-diamine in DMSO. Quinazoline derivatives are often soluble in DMSO.[6][7][8][9]

-

Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations for treatment. It is advisable to use a broad concentration range for the initial experiment (e.g., 0.1, 1, 10, 25, 50, 100 µM) to determine the potent range of the compound.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of N4-(3-Bromophenyl)quinazoline-4,6-diamine.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Interpretation

The cell viability is calculated as a percentage of the control (untreated cells). A dose-response curve is then generated by plotting the cell viability against the logarithm of the compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from this curve using appropriate software (e.g., GraphPad Prism).

| Parameter | Description |

| Cell Line | e.g., A549 (human lung carcinoma) |

| Seeding Density | 5,000 cells/well |

| Treatment Duration | 48 hours |

| Compound Concentrations | 0.1, 1, 10, 25, 50, 100 µM |

| Endpoint Measurement | Absorbance at 570 nm |

| Calculated Value | IC50 |

PART 2: Secondary Mechanistic Assays

Once the IC50 value is established, the next step is to investigate the mechanism by which N4-(3-Bromophenyl)quinazoline-4,6-diamine induces cell death. Based on the known activities of similar compounds, apoptosis and cell cycle arrest are likely mechanisms.

A. Apoptosis Induction: Caspase-Glo 3/7 Assay

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells. A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. The Caspase-Glo 3/7 Assay provides a sensitive, luminescent method for detecting the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway.

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate at the same density as the MTT assay.

-

Treat the cells with N4-(3-Bromophenyl)quinazoline-4,6-diamine at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

-

Include appropriate controls (vehicle and no-treatment).

-

-

Caspase-Glo 3/7 Assay:

-

Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents by gently shaking the plate for 30-60 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

An increase in luminescence compared to the control indicates the activation of caspases-3 and -7, and thus the induction of apoptosis.

B. Cell Cycle Analysis by Flow Cytometry

Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with a DNA-staining dye (e.g., Propidium Iodide) allows for the quantitative analysis of the cell cycle distribution.

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates.

-

Treat the cells with N4-(3-Bromophenyl)quinazoline-4,6-diamine at concentrations around the IC50 value for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C overnight.

-

-

Staining and Analysis:

-

Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Incubate for 30 minutes in the dark.

-

Analyze the samples using a flow cytometer.

-

The resulting DNA content histograms will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests that the compound induces cell cycle arrest at that checkpoint.

Anticipated Mechanism of Action: Targeting the EGFR Signaling Pathway

Given that many quinazoline derivatives are EGFR inhibitors, it is plausible that N4-(3-Bromophenyl)quinazoline-4,6-diamine exerts its cytotoxic effects through this pathway. Inhibition of EGFR would block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[10][11][12] This disruption can lead to cell cycle arrest and the induction of apoptosis.

Figure 2: A simplified diagram of the EGFR signaling pathway and the putative inhibitory action of N4-(3-Bromophenyl)quinazoline-4,6-diamine.

Troubleshooting and Considerations

-

Compound Solubility: If solubility issues arise, gentle warming or sonication of the stock solution may be necessary. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

-

Cell Line Selection: The choice of cancer cell line is crucial. It is advisable to use cell lines with well-characterized EGFR expression levels. A comparison between EGFR-positive and EGFR-negative cell lines can provide valuable insights into the compound's selectivity.

-

Assay Variability: All experiments should be performed in triplicate to ensure reproducibility. Include appropriate positive and negative controls in each assay.

Conclusion

These application notes provide a comprehensive and scientifically sound approach to evaluating the cytotoxic properties of N4-(3-Bromophenyl)quinazoline-4,6-diamine. By following these detailed protocols, researchers can effectively determine the compound's IC50, investigate its potential to induce apoptosis and cell cycle arrest, and gain valuable insights into its mechanism of action, thereby contributing to the development of novel and effective cancer therapeutics.

References

- Uckun, F. M., et al. (1999). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 5(10), 2944-2953.

- Li, D. L., et al. (2010). N4-(3-Bromophenyl)quinazoline-4,6-diamine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o447.

- Al-Suwaidan, I. A., et al. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of the Indian Chemical Society, 99(11), 100753.

- Jia, Y., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Bioorganic & Medicinal Chemistry, 47, 116385.

- Khan, I., et al. (2015). Quinazoline and quinazolinone as important scaffolds in discovery of potential anticancer agents. European journal of medicinal chemistry, 99, 21-44.

- Haber, D. A., et al. (2004). The continuing saga of EGFR mutations in lung cancer. New England Journal of Medicine, 351(27), 2869-2871.

- Smaill, J. B., et al. (2000). 6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases with enhanced antitumor activity. Journal of medicinal chemistry, 43(7), 1380-1397.

- Ahmed, M. F., et al. (2022). Design, Synthesis, Anticancer Activity, and Cell Cycle Analysis of Novel Quinazoline Derivatives Targeting VEGFR-2 Kinase. Russian Journal of General Chemistry, 91(12), 2631-2641.

- El-Sayed, M. A., et al. (2022). Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies. New Journal of Chemistry, 46(2), 773-791.

- Sadek, M. M., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Chemistry, 2021.

- Al-Otaibi, F. M., et al. (2022). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. Molecules, 27(3), 999.

- El-Damasy, A. K., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3878.

- Al-Abdullah, N. H., et al. (2019). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules, 24(21), 3848.

- Evan, G. I., & Vousden, K. H. (2001). Proliferation, cell cycle and apoptosis in cancer.

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

-

Wikimedia Commons. (2007). File:EGFR signaling pathway.png. [Link]

-

ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway... [Link]

-

ResearchGate. (n.d.). Schematic representation of cell cycle arrest and apoptotic cell death... [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

Wikipedia. (n.d.). Epidermal growth factor receptor. [Link]

-

Wikipedia. (n.d.). Apoptosis. [Link]

- D'sol, D. S., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Asian Journal of Pharmaceutics (AJP), 10(04).

- Ko, H., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 5(11), 1291-1296.

Sources

- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 11. ClinPGx [clinpgx.org]

- 12. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]

Apoptosis induction studies with N4-(3-Bromophenyl)quinazoline-4,6-diamine

Application Note: Mechanistic Profiling of EGFR-Driven Apoptosis Using the N4-(3-Bromophenyl)quinazoline-4,6-diamine Scaffold

Introduction & Pharmacological Context

N4-(3-Bromophenyl)quinazoline-4,6-diamine (CAS: 169205-78-1) is a critical pharmacophore in the development of Tyrosine Kinase Inhibitors (TKIs). Structurally, it serves as the reversible, ATP-competitive precursor to potent irreversible EGFR inhibitors such as PD 168393 and CL-387785 (EKI-785).

While often utilized as a synthesis intermediate, this compound possesses intrinsic biological activity. It binds to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR/ErbB1) and HER2 (ErbB2). In apoptosis induction studies, it functions as a vital reversible control probe . By comparing this parent amine against its acrylamide-derivatives (which form covalent bonds with Cys797 of EGFR), researchers can decouple the effects of affinity (binding strength) from residence time (covalent occupancy) in apoptotic signaling kinetics.

Key Application: This guide details the protocol for utilizing N4-(3-Bromophenyl)quinazoline-4,6-diamine to induce and validate apoptosis in EGFR-dependent carcinoma lines (e.g., A431, PC-9), specifically focusing on the suppression of the PI3K/Akt survival pathway.

Experimental Design Strategy

To ensure scientific integrity, the study must move beyond simple cytotoxicity (IC50) to mechanistic validation. The experimental logic follows a "Three-Pillar" approach:

-

Cytotoxicity Profiling (MTT/CCK-8): Define the therapeutic window and IC50.

-

Phenotypic Confirmation (Flow Cytometry): Distinguish apoptosis (PS exposure) from necrosis.

-

Mechanistic Validation (Western Blot): The "Self-Validating" step. You must prove that apoptosis is caused by EGFR inhibition (reduced p-EGFR/p-Akt) and not off-target toxicity.

Reagents & Preparation

-

Compound: N4-(3-Bromophenyl)quinazoline-4,6-diamine (Purity >98% HPLC).

-

Stock Solution: Dissolve in 100% DMSO to 10 mM or 20 mM. Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

Vehicle Control: DMSO (Final concentration in culture must be <0.1% v/v).

-

Positive Control: Staurosporine (1 µM) for general apoptosis; Gefitinib or Erlotinib for EGFR-specific comparison.

Protocol 1: Dose-Response Viability Assay

Objective: Determine the IC50 to select appropriate concentrations for downstream apoptosis assays.

Methodology:

-

Seeding: Plate EGFR-overexpressing cells (e.g., A431 human epidermoid carcinoma) at

cells/well in 96-well plates. Allow attachment for 24 hours. -

Treatment: Prepare serial dilutions of N4-(3-Bromophenyl)quinazoline-4,6-diamine in complete medium.

-

Range: 0.01 µM to 50 µM (Log-scale spacing recommended).

-

Duration: 72 hours.

-

-

Readout: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2-4 hours. Measure absorbance (OD 570nm for MTT; OD 450nm for CCK-8).

-

Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

Expert Insight:

"Unlike its irreversible derivatives (e.g., PD 168393), this compound allows for washout experiments . To test reversibility, treat cells for 2 hours, wash 3x with PBS, and replenish with drug-free media. If viability recovers compared to continuous treatment, the binding is confirmed as reversible."

Protocol 2: Apoptosis Quantification (Annexin V/PI)

Objective: Quantify the percentage of cells undergoing early vs. late apoptosis.

Step-by-Step Protocol:

-

Treatment: Seed cells in 6-well plates (

cells/well). Treat with the compound at 2x IC50 and 5x IC50 concentrations for 24 and 48 hours. -

Harvesting: Collect supernatant (contains detached dead cells) and trypsinize adherent cells. Combine into a single tube.

-

Critical Step: Do not over-trypsinize, as this can degrade membrane phosphatidylserine (PS), leading to false negatives.

-

-

Washing: Centrifuge (300 x g, 5 min) and wash 2x with cold PBS.

-

Staining: Resuspend in 100 µL 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

-

Add 5 µL Annexin V-FITC (or APC).

-

Add 5 µL Propidium Iodide (PI) (or 7-AAD).

-

-

Incubation: Incubate 15 min at Room Temperature (RT) in the dark.

-

Acquisition: Add 400 µL Binding Buffer and analyze via Flow Cytometry within 1 hour.

Data Interpretation:

-

Q3 (Annexin V+/PI-): Early Apoptosis (Primary mechanism of EGFR inhibition).

-

Q2 (Annexin V+/PI+): Late Apoptosis/Secondary Necrosis.

-

Q1 (Annexin V-/PI+): Necrosis (Indicative of non-specific toxicity or physical stress).

Protocol 3: Mechanistic Validation (Western Blot)

Objective: Confirm the causal link between EGFR inhibition and Apoptosis.

The Signaling Cascade: Inhibition of EGFR autophosphorylation should lead to the sequential downregulation of p-Akt and p-ERK, followed by the dephosphorylation of the pro-apoptotic protein Bad , resulting in Caspase-3 cleavage.

Lysis Buffer (RIPA Modified):

-

50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.

-

Mandatory Additives: 1 mM PMSF, 1 mM Na3VO4 (Phosphatase Inhibitor), Protease Inhibitor Cocktail.

Blotting Targets & Expected Outcomes:

| Target Protein | Phosphorylation Site | Expected Change (Treatment) | Biological Significance |

| EGFR | Tyr1068 / Tyr1173 | Decrease (↓↓) | Direct evidence of target engagement. |

| Akt (PKB) | Ser473 | Decrease (↓↓) | Loss of survival signaling. |

| ERK 1/2 | Thr202/Tyr204 | Decrease (↓↓) | Blockade of proliferation pathway. |

| Bim | - | Increase (↑↑) | Pro-apoptotic BH3-only protein upregulation. |

| Caspase-3 | (Cleaved fragment) | Increase (↑↑) | Final executioner of apoptosis. |

| PARP | (Cleaved fragment) | Increase (↑↑) | Marker of nuclear disassembly. |

Protocol Note: Perform a time-course study (0, 2, 6, 12, 24 hours). p-EGFR reduction should occur early (0.5 - 2 hrs), while Cleaved Caspase-3 should appear late (12-24 hrs). If Caspase-3 cleaves before p-EGFR reduction, the mechanism is likely off-target .

Pathway Visualization

The following diagram illustrates the specific intervention point of N4-(3-Bromophenyl)quinazoline-4,6-diamine within the EGFR signaling network.

Figure 1: Mechanism of Action. The compound competitively inhibits ATP binding to EGFR, preventing Akt phosphorylation. This releases Bad to inhibit Bcl-2, triggering mitochondrial outer membrane permeabilization (MOMP) and the caspase cascade.

References

-

Fry, D. W., et al. (1998). "Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor." Proceedings of the National Academy of Sciences, 95(20), 12022–12027. (Establishes the 6-acrylamido derivative PD 168393 and the utility of the 6-amino precursor).

-

Smaill, J. B., et al. (1999). "Tyrosine Kinase Inhibitors.[1] 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 42(10), 1803–1815. (Detailed SAR including the N4-(3-bromophenyl)quinazoline-4,6-diamine intermediate).

-

Discafani, C. M., et al. (1999). "Irreversible inhibition of epidermal growth factor receptor tyrosine kinase with mice use of C-387,785." Biochemical Pharmacology, 57(8), 917-925.

-

Tracy, S., et al. (2004). "Gefitinib induces apoptosis in the EGFRL858R non-small-cell lung cancer cell line H3255." Cancer Research, 64(20), 7241-7244.

Sources

Application Notes and Protocols for the Evaluation of N4-(3-Bromophenyl)quinazoline-4,6-diamine in Aurora A Kinase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers investigating the potential of N4-(3-Bromophenyl)quinazoline-4,6-diamine as an inhibitor of Aurora A kinase. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for a thorough evaluation of this compound. While direct inhibitory data for N4-(3-Bromophenyl)quinazoline-4,6-diamine on Aurora A kinase is emerging, the protocols herein are based on established methodologies for analogous quinazoline-based kinase inhibitors.

Introduction: The Rationale for Targeting Aurora A Kinase with Quinazoline Derivatives

Aurora A kinase is a key regulator of mitotic progression, with critical functions in centrosome maturation and separation, spindle assembly, and chromosome segregation.[1] Its overexpression is a common feature in a variety of human cancers, correlating with aggressive tumor behavior and poor prognosis.[1] This has established Aurora A kinase as a compelling target for anticancer drug development. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[2][3][4] N4-(3-bromophenyl)quinazoline derivatives, in particular, are recognized for their broad biological activities and serve as crucial intermediates in the synthesis of antitumor drugs.[5] The structural similarities to known Aurora A kinase inhibitors suggest that N4-(3-Bromophenyl)quinazoline-4,6-diamine holds promise as a modulator of this critical oncogenic kinase.

Scientific Foundation: Mechanism of Aurora A Kinase and its Inhibition

Aurora A kinase exerts its effects by phosphorylating a multitude of downstream substrates, thereby orchestrating the complex molecular events of mitosis.[6] Dysregulation of Aurora A can lead to genomic instability, a hallmark of cancer.[7] The development of small molecule inhibitors that target the ATP-binding pocket of Aurora A is a primary strategy to abrogate its oncogenic signaling.

Figure 1: Simplified signaling pathway of Aurora A kinase and the putative inhibitory action of N4-(3-Bromophenyl)quinazoline-4,6-diamine.

Experimental Protocols

The following protocols are designed to provide a robust framework for assessing the inhibitory potential of N4-(3-Bromophenyl)quinazoline-4,6-diamine against Aurora A kinase.

In Vitro Kinase Inhibition Assay

This initial screen is critical for determining the direct inhibitory effect of the compound on purified Aurora A kinase. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is recommended for its high sensitivity and broad dynamic range.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then fuels a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.2 mM Na₃VO₄).

-

Reconstitute recombinant human Aurora A kinase in kinase buffer to a working concentration (e.g., 2-5 ng/µL).

-

Prepare a 2X substrate/ATP mix in kinase buffer containing a suitable substrate (e.g., myelin basic protein or a specific peptide substrate) and ATP at a concentration close to the Kₘ for Aurora A.

-

Prepare a serial dilution of N4-(3-Bromophenyl)quinazoline-4,6-diamine in DMSO, and then dilute further in kinase buffer to achieve the desired final concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

-

Add 10 µL of the 2X kinase/substrate/ATP mix to all wells.

-

Initiate the reaction by adding 5 µL of the 2X Aurora A kinase solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30 minutes in the dark.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Figure 2: Workflow for the in vitro Aurora A kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines known to overexpress Aurora A kinase (e.g., MCF-7, HeLa, HCT116). The MTT assay is a widely used, reliable method for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Protocol:

-

Cell Culture and Plating:

-

Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of N4-(3-Bromophenyl)quinazoline-4,6-diamine in the cell culture medium.

-

Remove the old medium from the wells and replace it with 100 µL of medium containing the compound or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

Western Blotting for Target Engagement and Downstream Effects

Western blotting is essential to confirm that the compound inhibits Aurora A kinase activity within the cellular context and to investigate its impact on downstream signaling pathways.

Principle: This technique uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates separated by gel electrophoresis. A decrease in the phosphorylation of Aurora A substrates indicates target engagement.

Protocol:

-

Cell Lysis:

-

Treat cells with N4-(3-Bromophenyl)quinazoline-4,6-diamine at various concentrations for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-phospho-Aurora A (Thr288)

-

Anti-total Aurora A

-

Anti-phospho-Histone H3 (Ser10) (a downstream target)[8]

-

Anti-total Histone H3

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

Compare the levels of phosphorylated proteins in treated samples to the vehicle control to assess the extent of inhibition.

-

Data Presentation and Interpretation

Table 1: In Vitro and Cellular Activity Profile of Quinazoline-Based Aurora A Kinase Inhibitors

| Compound | Target | Assay Type | IC₅₀ / GI₅₀ (µM) | Cell Line | Reference |

| N4-(3-Bromophenyl)quinazoline-4,6-diamine | Aurora A | To be determined | To be determined | e.g., MCF-7 | - |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | In Vitro Kinase Assay | Data not available | - | [1] |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | - | Cytotoxicity Assay | 168.78 | MCF-7 | [1] |

Note: The data for N4-(3-Bromophenyl)quinazoline-4,6-diamine is to be determined through the execution of the protocols outlined above. The data for the structurally similar compound is provided for context and as a benchmark.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial characterization of N4-(3-Bromophenyl)quinazoline-4,6-diamine as a potential Aurora A kinase inhibitor. Successful execution of these protocols will elucidate its in vitro potency, cellular efficacy, and on-target activity. Positive results from these studies would warrant further investigation, including selectivity profiling against other kinases, in vivo efficacy studies in xenograft models, and pharmacokinetic and pharmacodynamic assessments. The quinazoline scaffold continues to be a rich source of kinase inhibitors, and a thorough evaluation of N4-(3-Bromophenyl)quinazoline-4,6-diamine may contribute to the development of novel anticancer therapeutics.

References

-

Elsherbeny, A. et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. Available at: [Link]

-

Patel, K. et al. (2021). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Organic Synthesis, 18(6), 621-634. Available at: [Link]

-

Shilo, A. et al. (2022). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). International Journal of Molecular Sciences, 23(23), 15291. Available at: [Link]

- Google Patents. (2008). JP2008542345A - Quinazolines and their use as Aurora kinase inhibitors.

-

Li, D. et al. (2010). N4-(3-Bromophenyl)quinazoline-4,6-diamine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o447. Available at: [Link]

-

Li, D. et al. (2010). N-(3-Bromo-phen-yl)quinazoline-4,6-diamine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o447. Available at: [Link]

-

Ahmad, I. et al. (2023). AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. Progress in Molecular Biology and Translational Science, 197, 1-25. Available at: [Link]

-

Bhusare, N. et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949. Available at: [Link]

-

Soni, R. et al. (2008). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. Journal of Medicinal Chemistry, 51(19), 6074-6085. Available at: [Link]

-

Creative Diagnostics. (2023). Aurora Kinase Signaling Pathway. Available at: [Link]

-

El-Damasy, D. et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(18), 1547-1566. Available at: [Link]

-

Wang, Y. et al. (2021). Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1734-1745. Available at: [Link]

-

Carlomagno, F. et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 283, 117735. Available at: [Link]

-

Elsherbeny, A. et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. Available at: [Link]

-

Al-Warhi, T. et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. Available at: [Link]

-

Lin, K. et al. (2014). Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Molecular Cancer Therapeutics, 13(6), 1643-1653. Available at: [Link]

-

El-Sayed, N. et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Medicinal Chemistry. Available at: [Link]

-

Wang, L. et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 15(3), 103657. Available at: [Link]

-

Bio-Rad. Aurora A Kinase Antibodies. Available at: [Link]

-

Fry, D. et al. (1994). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 37(9), 1262-1273. Available at: [Link]

Sources

- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N 4-(3-Bromophenyl)quinazoline-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine

Welcome to the dedicated technical support guide for the synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine. This molecule is a crucial intermediate in the development of various pharmacologically active compounds, including potent EGFR inhibitors[1]. Achieving a high yield of this quinazoline derivative is paramount for the efficiency of subsequent research and development efforts.

This guide is structured to provide direct, actionable insights into common challenges encountered during the synthesis. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N4-(3-Bromophenyl)quinazoline-4,6-diamine?

A1: The most prevalent and reliable method is a three-step synthesis starting from commercially available precursors. The general pathway involves:

-

Synthesis of 4-Chloro-6-nitroquinazoline: This key intermediate is typically prepared from 2-amino-5-nitrobenzonitrile or similar precursors.

-

Nucleophilic Aromatic Substitution (SNAr): 4-Chloro-6-nitroquinazoline is reacted with 3-bromoaniline. The electron-withdrawing nitro group activates the 4-position for nucleophilic attack, displacing the chloride.

-

Reduction of the Nitro Group: The 6-nitro group of the resulting N4-(3-bromophenyl)-6-nitroquinazoline is reduced to a primary amine, yielding the final product.

Caption: Overall synthetic workflow for N4-(3-Bromophenyl)quinazoline-4,6-diamine.

Q2: Why is the SNAr reaction preferred over a Buchwald-Hartwig amination for the C4-N bond formation?

A2: While the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds[2], the SNAr reaction is often more efficient and cost-effective for this specific substrate. The quinazoline ring system, particularly when substituted with a strong electron-withdrawing group like a nitro group at the 6-position, is highly electron-deficient. This intrinsic property makes the C4 position exceptionally susceptible to nucleophilic attack, obviating the need for expensive palladium catalysts and specialized phosphine ligands that are hallmarks of Buchwald-Hartwig coupling[3]. For industrial-scale synthesis, avoiding transition metals is also advantageous for simplifying product purification and reducing toxic waste[4].

Troubleshooting Guide: Yield Optimization

This section addresses specific experimental issues you may encounter.

Problem Area 1: Low Yield in SNAr Coupling Step (Formation of N4-(3-Bromophenyl)-6-nitroquinazoline)

Q: My reaction between 4-chloro-6-nitroquinazoline and 3-bromoaniline is sluggish and gives a low yield. What are the likely causes and solutions?

A: This is the most critical C-N bond-forming step, and its success hinges on several factors. A low yield is often traced back to reaction conditions or reagent quality.

Causality Analysis:

-

Insufficient Activation/Reaction Rate: The reaction requires sufficient thermal energy to overcome the activation barrier. The choice of solvent and the presence of an appropriate acid scavenger (base) are critical.

-

Competing Reactions/Degradation: The 4-chloro-6-nitroquinazoline intermediate can be susceptible to hydrolysis, especially at high temperatures in the presence of water. The aniline nucleophile can also undergo side reactions if conditions are not optimal.

-

Poor Solubility: If the reactants are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.

Troubleshooting Actions:

| Symptom | Possible Cause | Recommended Solution & Rationale |

| Reaction stalls (TLC shows unreacted starting material) | 1. Insufficient Temperature: | Increase the reaction temperature. Many procedures call for refluxing in solvents like isopropanol or n-butanol (100-120 °C) to drive the reaction to completion[5]. |

| 2. Inappropriate Solvent: | Switch to a high-boiling point, polar aprotic solvent like DMF, DMAc, or n-butanol. These solvents effectively solvate the reactants and facilitate the SNAr mechanism. | |

| Multiple unidentified spots on TLC plate | 1. Product/Reagent Degradation: | Ensure the reaction is run under an inert atmosphere (N₂ or Argon) to prevent oxidative side reactions. Confirm that your 3-bromoaniline is pure and not oxidized (it should be a colorless to pale yellow liquid/solid). |

| 2. Hydrolysis of Starting Material: | Use anhydrous solvents and ensure all glassware is thoroughly dried. The presence of water can lead to the formation of 6-nitroquinazolin-4-one, which will not react with the aniline. | |

| Low isolated yield after workup | 1. Incomplete Reaction: | See "Reaction stalls" above. Monitor the reaction by TLC until the 4-chloro-6-nitroquinazoline spot has been completely consumed. |

| 2. Product Precipitation Issues: | The product is often isolated by precipitation upon cooling or by adding an anti-solvent (like water). If the product is too soluble, it may be lost in the filtrate. Try cooling the mixture in an ice bath for a longer period before filtration. |